molecular formula C12H21NO5 B1603761 (2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid CAS No. 173913-66-1

(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No. B1603761
CAS RN: 173913-66-1
M. Wt: 259.3 g/mol
InChI Key: KHLBNVGMWMAGJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a formal asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid via Co (III) (salen)-catalyzed two stereocentered HKR of racemic azido epoxide has been described .


Molecular Structure Analysis

The molecular structure analysis of this compound was not found in the search results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, an enantioselective four-component reaction via assembling two reaction intermediates has been reported . Also, the role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride has a molecular weight of 167.59 g/mol and it has 4 hydrogen bond donors and acceptors .

Scientific Research Applications

Stereocontrolled Syntheses

The compound serves as a precursor in the stereocontrolled syntheses of neuroexcitants and kainoid amino acids, such as 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, alpha-kainic acid, and others through tandem radical addition-homoallylic radical rearrangement processes. This showcases its utility in creating complex molecules with specific stereochemistry, crucial for biological activity (Hodgson, Hachisu, & Andrews, 2005).

Condensation Reactions

It is involved in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, indicating its role in facilitating the acylation of a wide range of nitrogen compounds. This reaction's versatility demonstrates the compound's importance in synthesizing heterocyclic compounds and anilides with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Redox-active Amino Acids

Another application is in the synthesis of redox-active amino acids for incorporation into peptide assemblies to study photoinitiated electron or energy transfer. This illustrates the compound's role in creating peptides that can undergo controlled redox reactions, a valuable tool in studying biochemical processes and materials science (McCafferty et al., 1995).

Catalysis in Esterification Reactions

The compound has been utilized in research focusing on catalytic processes, such as boric acid-catalyzed esterification of alpha-hydroxycarboxylic acids. This highlights its potential in catalytic chemistry to facilitate or enhance chemical reactions, making them more efficient or selective (Maki, Ishihara, & Yamamoto, 2005).

Synthesis of Peptide and Peptidomimetics

It is instrumental in the synthesis of enantiopure pyrrolizidinone amino acid, showcasing its application in creating conformationally rigid dipeptide surrogates. This capability is crucial for exploring conformation-activity relationships in biologically active peptides, aiding in the development of novel therapeutics and biochemical tools (Dietrich & Lubell, 2003).

Boronic Acid Catalysis

In boronic acid catalysis, the compound's derivatives are used to activate hydroxy groups in organic reactions, facilitating electrophilic and nucleophilic modes of activation. This highlights its role in innovative catalytic methods that improve reaction conditions and atom economy (Hall, 2019).

Safety and Hazards

The safety and hazards of similar compounds have been reported . For example, (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a compound with similar structure and its safety information is available on PubChem .

Future Directions

The future directions in the research of similar compounds have been discussed . For example, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4- [18F]fluorobutanoic acid, (2S,4R)-4- [18F]FCABA ([18F]1), was designed and synthesized for tumor diagnosis and treatment .

properties

IUPAC Name

(2S,4R)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBNVGMWMAGJM-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid
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(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid
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(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
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(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid

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